Lithium p-toluenesulphinate
Overview
Description
Lithium p-toluenesulphinate is a useful research compound. Its molecular formula is C7H7LiO2S and its molecular weight is 162.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Lithium, in general, is known to inhibit enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium is known to decrease presynaptic dopamine activity and inactivate postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also alters the functionality of the subunits of the dopamine-associated G protein .
Biochemical Pathways
Lithium impacts several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .
Pharmacokinetics
Lithium, in general, is known to have a high capacity to utilize lactate and alanine in the krebs cycle .
Result of Action
Lithium is known to enhance the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
It’s important to avoid dust formation and breathing vapors, mist, or gas when handling the compound .
Properties
IUPAC Name |
lithium;4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUZXYWQEDRGFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
536-57-2 (Parent) | |
Record name | Lithium p-toluenesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30168566 | |
Record name | Lithium p-toluenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-27-2 | |
Record name | Lithium p-toluenesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium p-toluenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium p-toluenesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lithium p-toluenesulfinate facilitate the synthesis of 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles?
A1: Research indicates that Lithium p-toluenesulfinate plays a crucial role in mediating the reaction between potassium cyanide and various 4-chlorocarbostyrils. [, ] This reaction leads to the formation of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles. Notably, the reaction proceeds even in the presence of diverse substituents at the 3-position of the starting carbostyril, including chloro, nitro, acetylamino, and piperidinyl groups. [] This suggests that Lithium p-toluenesulfinate facilitates not only the anticipated substitution of the 4-chloro substituent but also the unexpected displacement of other groups at the 3-position by cyanide. []
Q2: Can Lithium p-toluenesulfinate be used in reactions other than the synthesis of quinoline derivatives?
A2: Yes, Lithium p-toluenesulfinate has found applications beyond quinoline synthesis. For instance, it acts as a reagent in palladium-catalyzed substitution reactions, enabling the deprotection of allyl ethers. [] Specifically, in the synthesis of 1-heteroarylcyclopropanols, Lithium p-toluenesulfinate allows the removal of an allyl protecting group from complex molecules while preserving sensitive functional groups like amino and ester moieties. [] This highlights its utility in constructing intricate molecules with potential biological activity.
Q3: What are the fluorescence properties of the 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles synthesized using Lithium p-toluenesulfinate?
A3: The 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles synthesized via the Lithium p-toluenesulfinate mediated reaction exhibit remarkable fluorescence properties. [, ] These compounds are characterized by their high fluorescence intensity and stability. [] Research indicates that the introduction of additional methoxy substituents, particularly at the 6 and 7 positions of the quinoline ring, can further enhance their fluorescence, leading to longer emission wavelengths and higher quantum yields. [] These findings suggest potential applications of these compounds in areas like fluorescence imaging and sensing.
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